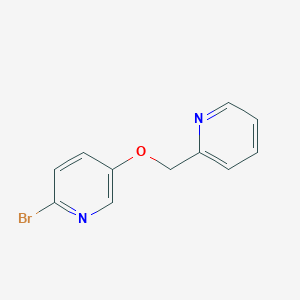

2-Bromo-5-(pyridin-2-ylmethoxy)pyridine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-bromo-5-(pyridin-2-ylmethoxy)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN2O/c12-11-5-4-10(7-14-11)15-8-9-3-1-2-6-13-9/h1-7H,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTHRCHFCQBOMSD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)COC2=CN=C(C=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthetic Analysis and Synthetic Strategies for 2 Bromo 5 Pyridin 2 Ylmethoxy Pyridine

Primary Disconnections and Key Intermediates

The retrosynthetic analysis of 2-Bromo-5-(pyridin-2-ylmethoxy)pyridine primarily focuses on the disconnection of the ether linkage and the strategic introduction of the bromine atom onto the pyridine (B92270) core.

Retrosynthesis Involving Ether Linkage Formation

The most logical retrosynthetic disconnection of this compound is at the ether bond. This bond can be formed via a nucleophilic substitution reaction, such as the Williamson ether synthesis. This disconnection leads to two key intermediates: a nucleophilic pyridinol derivative and an electrophilic pyridylmethyl derivative.

Specifically, the disconnection of the C-O bond of the ether linkage points to 5-bromopyridin-2-ol (or its tautomer, 5-bromo-1H-pyridin-2-one) as the nucleophilic precursor and a 2-(halomethyl)pyridine, such as 2-(chloromethyl)pyridine (B1213738) or 2-(bromomethyl)pyridine, as the electrophilic counterpart. The general retrosynthetic scheme is depicted below:

This approach is advantageous as both precursor fragments are synthetically accessible.

Considerations for Bromine Functionalization on the Pyridine Core

Direct Bromination of a Pre-functionalized Pyridine: This involves the electrophilic bromination of a suitable pyridine derivative. For instance, 2-aminopyridine (B139424) can be brominated at the 5-position before subsequent conversion of the amino group to a hydroxyl group. A common method for replacing an amino group on a pyridine ring with a bromine atom is through a Sandmeyer-type reaction, which involves diazotization of the amino group followed by treatment with a bromide source. orgsyn.org

Starting with a Pre-brominated Pyridine: An alternative and often more direct strategy is to begin with a commercially available or readily synthesized brominated pyridine precursor. For example, 2,5-dibromopyridine (B19318) can be selectively functionalized at the 2-position, leaving the bromine at the 5-position intact for the subsequent etherification step. This approach can offer better control over regioselectivity. A patent describes a method for the preparation of 2-bromo-5-formylpyridine from 2,5-dibromopyridine via a Grignard reaction, which highlights the feasibility of selective manipulation of di-substituted pyridines. google.com

Direct Synthetic Pathways

The direct synthesis of this compound can be achieved through several methods, with the alkylation of a pyridinol derivative being the most common.

Synthesis via Alkylation of Pyridinols with Bromomethylpyridine Derivatives

The Williamson ether synthesis is a widely used and effective method for the preparation of ethers, and it is well-suited for the synthesis of this compound. wikipedia.org This reaction involves the deprotonation of a hydroxyl group to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide in an SN2 reaction.

In this specific synthesis, 5-bromopyridin-2-ol is treated with a suitable base to form the corresponding pyridinoxide anion. This anion then reacts with a 2-(halomethyl)pyridine, such as 2-(chloromethyl)pyridine, to yield the desired ether product.

The efficiency of the Williamson ether synthesis is highly dependent on the reaction conditions. The choice of base, solvent, and temperature can significantly impact the yield and purity of the final product. numberanalytics.comnumberanalytics.com

Base: A variety of bases can be employed to deprotonate the pyridinol. Common choices include alkali metal hydroxides (e.g., NaOH, KOH), alkali metal carbonates (e.g., K2CO3, Cs2CO3), and stronger bases like sodium hydride (NaH). The strength of the base should be sufficient to generate the nucleophilic pyridinoxide in a suitable concentration.

Solvent: The solvent plays a crucial role in solvating the reactants and influencing the reaction rate. Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) are often preferred as they can effectively solvate the cation of the base without solvating the nucleophile, thus enhancing its reactivity. masterorganicchemistry.com

Temperature: The reaction temperature is another critical parameter. Generally, increasing the temperature can accelerate the reaction rate. However, excessively high temperatures may lead to side reactions, such as decomposition of the reactants or products. The optimal temperature is typically determined empirically for each specific reaction.

The following interactive data table provides a hypothetical representation of how different reaction conditions could influence the yield of this compound in a Williamson ether synthesis.

| Entry | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | K₂CO₃ | Acetonitrile | 80 | 65 |

| 2 | Cs₂CO₃ | DMF | 60 | 85 |

| 3 | NaH | THF | 25 | 75 |

| 4 | KOH | DMSO | 100 | 50 |

Note: The data in this table is illustrative and represents typical trends in Williamson ether synthesis. Actual yields would need to be determined experimentally.

Exploration of Alternative Methodologies for Pyridylmethoxy Moiety Formation

While the Williamson ether synthesis is a robust method, other synthetic strategies can also be employed to form the pyridylmethoxy moiety.

Mitsunobu Reaction: The Mitsunobu reaction provides an alternative for the formation of the ether linkage. This reaction involves the use of a phosphine (B1218219) reagent (e.g., triphenylphosphine) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD) to activate an alcohol for nucleophilic attack by a pronucleophile, in this case, 5-bromopyridin-2-ol. The Mitsunobu reaction often proceeds under mild conditions and with inversion of stereochemistry at the alcohol carbon, although this is not relevant for the synthesis of the target molecule.

Ullmann Condensation: The Ullmann condensation is a copper-catalyzed reaction that can be used to form diaryl ethers. While typically used for the coupling of an aryl halide with a phenol (B47542), modifications of this reaction could potentially be adapted for the synthesis of this compound. This would involve the reaction of 5-bromopyridin-2-ol with a suitable 2-(halomethyl)pyridine in the presence of a copper catalyst.

These alternative methodologies offer different reaction conditions and may be advantageous in specific synthetic contexts, particularly if the Williamson ether synthesis proves to be low-yielding or incompatible with other functional groups in more complex derivatives.

Precursor Synthesis and Functional Group Interconversions

The synthesis of this compound relies on the strategic assembly of key precursor molecules and the application of specific functional group interconversions. The retrosynthetic analysis identifies two primary building blocks: a brominated pyridine core bearing an electrophilic side chain and a pyridinol component for ether formation. This section details the synthesis of these crucial intermediates.

Synthesis of 2-Bromo-5-(bromomethyl)pyridine

A primary precursor, 2-bromo-5-(bromomethyl)pyridine, serves as a key electrophile in the formation of the ether linkage. This compound is typically synthesized from 2-bromo-5-methylpyridine (B20793) via a radical bromination reaction.

A common and effective method involves the use of N-Bromosuccinimide (NBS) as the bromine source and 2,2'-azobis(isobutyronitrile) (AIBN) as a radical initiator. The reaction is generally carried out in a suitable solvent, such as 1,2-dichloroethane (B1671644), under thermal conditions. For instance, a solution of 2-bromo-5-methylpyridine in 1,2-dichloroethane can be treated with NBS and a catalytic amount of AIBN and heated to approximately 85°C. This process selectively brominates the methyl group, yielding the desired product, 2-bromo-5-(bromomethyl)pyridine, in high yield (e.g., 89%) after a relatively short reaction time. chemicalbook.com

| Starting Material | Reagents | Conditions | Product | Yield |

| 2-Bromo-5-methylpyridine | N-Bromosuccinimide (NBS), 2,2'-azobis(isobutyronitrile) (AIBN) | 1,2-dichloroethane, 85°C, 0.5h | 2-Bromo-5-(bromomethyl)pyridine | 89% chemicalbook.com |

Synthesis of Substituted Pyridinols as Ether Precursors

The nucleophilic component for the ether synthesis is a substituted pyridinol, specifically 2-bromo-5-hydroxypyridine (B120221) (which exists in tautomeric equilibrium with 5-bromo-pyridin-2(1H)-one). The synthesis of this precursor can be achieved through several routes, often involving the transformation of other functional groups on the pyridine ring.

One straightforward approach is the hydrolysis of a corresponding methoxypyridine. For example, 5-bromo-2-methoxypyridine (B44785) can be converted to 2-hydroxy-5-bromopyridine by heating it with dilute hydrochloric acid (e.g., 6M HCl) at 100°C for several hours. chemicalbook.com After the reaction, neutralization and extraction yield the desired pyridinol product.

An alternative route starts from 5-bromo-2-chloropyridine. This compound can be heated with sodium hydroxide (B78521) in a high-boiling point solvent like anhydrous ethanol (B145695) under pressure. guidechem.com The elevated temperature and pressure facilitate the nucleophilic aromatic substitution of the chloro group by a hydroxide, leading to the formation of 5-bromo-2-pyridone. guidechem.com

| Starting Material | Reagents | Conditions | Product |

| 5-Bromo-2-methoxypyridine | Hydrochloric acid, Water | 100°C, 20h | 2-Hydroxy-5-bromopyridine |

| 5-Bromo-2-chloropyridine | Sodium hydroxide, Anhydrous ethanol | 130°C, 6h, under N₂ pressure | 2-Hydroxy-5-bromopyridine |

Generation of Organometallic Reagents from Bromopyridines (e.g., Grignard reagents from 2,5-dibromopyridine)

The generation of organometallic reagents, particularly Grignard reagents, from bromopyridines is a fundamental strategy for introducing carbon-based functional groups. The synthesis of 2-bromo-5-formylpyridine, a potential precursor or related compound, provides a clear example of this process using 2,5-dibromopyridine.

The regioselective formation of a Grignard reagent at the C-5 position of 2,5-dibromopyridine can be achieved through a bromine-magnesium exchange reaction. chemicalbook.com This transformation is often performed at low temperatures (e.g., 0-20°C) in an inert solvent like tetrahydrofuran (B95107) (THF). chemicalbook.com Using a Grignard reagent such as isopropyl magnesium chloride, the bromine at the more reactive C-5 position is selectively exchanged for a magnesium chloride group. chemicalbook.comprepchem.com This process generates the intermediate organometallic species, (6-bromopyridin-3-yl)magnesium chloride.

This newly formed Grignard reagent is highly reactive and can be trapped with various electrophiles. For instance, the addition of N,N-dimethylformamide (DMF) to the reaction mixture yields 2-bromo-5-formylpyridine after workup. chemicalbook.com This method highlights the utility of generating pyridyl Grignard reagents for creating new carbon-carbon bonds and introducing functional groups onto the pyridine ring. chemicalbook.com The use of "turbo-Grignard" reagents, such as iPrMgCl·LiCl, can also be employed to facilitate this selective Br/Mg exchange, favoring the formation of the thermodynamically more stable C-5 Grignard reagent. prepchem.com

| Starting Material | Reagents | Intermediate | Electrophile | Final Product |

| 2,5-Dibromopyridine | Isopropyl magnesium chloride | (6-Bromopyridin-3-yl)magnesium chloride | N,N-Dimethylformamide (DMF) | 2-Bromo-5-formylpyridine |

Advanced Chemical Reactivity and Transformational Chemistry of 2 Bromo 5 Pyridin 2 Ylmethoxy Pyridine

Transition-Metal-Catalyzed Cross-Coupling Reactions

The C-Br bond at the 2-position of the pyridine (B92270) ring is an ideal handle for forming new carbon-carbon and carbon-heteroatom bonds through various transition-metal-catalyzed reactions. Palladium-based catalysts are particularly prevalent and effective for these transformations.

Suzuki-Miyaura Coupling at the Bromine Position

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for creating C(sp²)-C(sp²) bonds. It involves the reaction of an organoboron compound (like a boronic acid or ester) with an organic halide, catalyzed by a palladium(0) complex. For 2-Bromo-5-(pyridin-2-ylmethoxy)pyridine, this reaction would occur at the C2 position to generate 2-aryl-5-(pyridin-2-ylmethoxy)pyridine derivatives.

Scope and Limitations with Diverse Boronic Acid/Ester Partners

The success of the Suzuki-Miyaura coupling is highly dependent on the nature of the boronic acid or ester partner. Generally, 2-bromopyridines are effective coupling partners.

Arylboronic Acids: Electron-rich, electron-neutral, and moderately electron-deficient arylboronic acids are expected to couple efficiently. Steric hindrance on the boronic acid, particularly at the ortho-positions, can diminish reaction rates and yields.

Heteroarylboronic Acids: Five-membered heteroarylboronic acids (e.g., from furan, thiophene, pyrrole) are known to be challenging substrates as they can be unstable and prone to protodeboronation under basic reaction conditions. However, specialized precatalysts and mild conditions can facilitate these couplings. Six-membered heteroarylboronic acids, such as those derived from pyridine, are generally more stable and couple effectively.

Alkenyl and Alkylboronic Acids/Esters: While less common for this specific scaffold, coupling with alkenylboronic acids is feasible. The use of alkylboronic acids or esters, particularly those with β-hydrogens, can be complicated by competing β-hydride elimination pathways.

The table below illustrates the typical scope of a Suzuki-Miyaura reaction with a related 2-bromopyridine (B144113) substrate, demonstrating the expected reactivity patterns.

| Entry | Boronic Acid/Ester Partner | Product | Yield (%) |

| 1 | Phenylboronic acid | 2-Phenylpyridine | >95 |

| 2 | 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)pyridine | 92 |

| 3 | 4-Cyanophenylboronic acid | 2-(4-Cyanophenyl)pyridine | 88 |

| 4 | 2-Thiopheneboronic acid | 2-(Thiophen-2-yl)pyridine | 75 |

| 5 | Pyridine-3-boronic acid | 2,3'-Bipyridine | 85 |

| Data is illustrative and based on typical yields for Suzuki-Miyaura reactions of 2-bromopyridine. |

Catalyst Systems and Ligand Effects (e.g., Palladium-based catalysts)

The choice of catalyst and ligand is critical for achieving high efficiency in the Suzuki-Miyaura coupling of heteroaryl halides.

Palladium Sources: Common palladium precatalysts include Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃, and PdCl₂(dppf).

Ligands: The ligand stabilizes the palladium center and facilitates the key steps of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination). For electron-deficient substrates like 2-bromopyridines, electron-rich and sterically bulky phosphine (B1218219) ligands are often required. Examples include:

Triphenylphosphine (PPh₃): A standard, versatile ligand.

Buchwald-type biarylphosphines: Ligands like XPhos, SPhos, and RuPhos are highly effective for coupling challenging substrates, including heteroaryl chlorides and bromides, often allowing for lower catalyst loadings and milder reaction conditions.

N-Heterocyclic Carbenes (NHCs): Strong σ-donating ligands that form very stable palladium complexes, showing high activity for cross-coupling reactions.

Base and Solvent: A base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is required to activate the boronic acid for transmetalation. The choice of solvent often involves polar aprotic solvents like dioxane, THF, or DMF, frequently with the addition of water.

| Catalyst System | Ligand | Base | Solvent | Typical Temperature (°C) |

| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Dioxane/H₂O | 80-100 |

| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 80-110 |

| Pd₂(dba)₃ | XPhos | Cs₂CO₃ | THF | 60-80 |

| PdCl₂(dppf) | dppf | Na₂CO₃ | DMF/H₂O | 90-110 |

| This table presents common catalyst systems for Suzuki-Miyaura couplings involving heteroaryl bromides. |

Other Palladium-Catalyzed Coupling Reactions

Beyond the Suzuki coupling, the 2-bromo position of the target molecule is amenable to a variety of other important palladium-catalyzed transformations.

Sonogashira Coupling: This reaction couples the 2-bromopyridine moiety with a terminal alkyne to form a C(sp²)-C(sp) bond, yielding a 2-alkynylpyridine derivative. The reaction is typically catalyzed by a palladium complex (e.g., PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI) in the presence of an amine base like triethylamine (B128534) or diisopropylamine.

Heck Coupling: The Heck reaction would involve the coupling of the C-Br bond with an alkene, such as styrene (B11656) or an acrylate, to form a new C-C bond with vinylation at the C2 position. The reaction is catalyzed by a palladium source, often in the presence of a phosphine ligand and a base.

Negishi Coupling: This powerful coupling involves the reaction with an organozinc reagent. Organozinc compounds are highly reactive, often allowing for milder reaction conditions compared to Suzuki couplings, but they are also more sensitive to moisture and air.

Buchwald-Hartwig Amination: This reaction is a premier method for forming C-N bonds. It would couple the 2-bromopyridine with a primary or secondary amine, ammonia (B1221849) equivalent, or amide in the presence of a palladium catalyst with a specialized, bulky electron-rich phosphine ligand (e.g., BINAP, Xantphos) and a strong base (e.g., NaOt-Bu, LHMDS). This would be a direct route to 2-amino-5-(pyridin-2-ylmethoxy)pyridine derivatives.

Copper-Catalyzed Coupling Reactions

Copper-catalyzed reactions, such as the Ullmann condensation, are classic methods for forming C-N, C-O, and C-S bonds. While often requiring harsher conditions (higher temperatures) than their palladium-catalyzed counterparts, modern advancements have led to milder protocols. The 2-bromopyridine scaffold is a suitable substrate for these transformations. For example, a copper(I)-catalyzed reaction with an alcohol or phenol (B47542) could be used to install an alkoxy or aryloxy group at the C2 position, or reaction with a thiol could introduce a thioether. A pyridyl directing group can be essential to stabilize the Cu(I) species and facilitate the reaction.

Nucleophilic Substitution Reactions on the Bromopyridine Core

The pyridine ring is electron-deficient, which makes it susceptible to nucleophilic aromatic substitution (SₙAr). This reactivity is significantly enhanced by the presence of a good leaving group, such as bromine, at the C2 or C4 positions. The reaction proceeds via an addition-elimination mechanism through a negatively charged Meisenheimer intermediate, which is stabilized by the ring nitrogen.

Therefore, the bromine atom on this compound can be displaced by strong nucleophiles.

Alkoxides and Thiolates: Reagents like sodium methoxide (B1231860) (NaOMe) or sodium thiophenoxide (NaSPh) can readily displace the bromide to form the corresponding 2-methoxy or 2-phenylthio ethers. These reactions are often run in the corresponding alcohol as a solvent or in a polar aprotic solvent like DMF or DMSO.

Amines: While direct SₙAr with amines is possible, it often requires high temperatures. The palladium-catalyzed Buchwald-Hartwig amination is generally a more efficient and versatile method for C-N bond formation on this scaffold.

The reactivity order for SₙAr on halopyridines is generally 4-halo > 2-halo >> 3-halo, making the substrate of interest a reactive partner for these transformations.

Direct Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is a key transformation for functionalizing pyridines, particularly those bearing a halogen at the 2- or 4-position. nih.govlibretexts.org The bromine atom at the C-2 position of this compound renders this carbon atom electrophilic and susceptible to attack by nucleophiles. The reaction proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org The presence of the ring nitrogen atom is crucial, as it delocalizes the negative charge of the intermediate, thereby stabilizing it and facilitating the substitution process. This stabilization is most effective when the attack occurs at the ortho or para positions relative to the nitrogen. libretexts.org

While SNAr reactions on unactivated aryl halides are difficult, the electron-deficient nature of the pyridine ring facilitates this process. nih.gov A wide range of nucleophiles, including amines, thiols, and alkoxides, can displace the bromide. researchgate.netacs.orgchemrxiv.org The reactivity of the leaving group in SNAr reactions often follows the order F > Cl ≈ Br > I, which is evidence for a mechanism where the rate-determining step is the initial nucleophilic attack. researchgate.net However, reaction conditions often require elevated temperatures or the presence of a base to facilitate the reaction. chemrxiv.org

| Nucleophile | Reagent Example | Product Class | Potential Conditions |

| Amine | Pyrrolidine | 2-Aminopyridine (B139424) derivative | Heat, Base (e.g., K₂CO₃), Solvent (e.g., DMF) |

| Thiol | Thiophenol | 2-Thioetherpyridine derivative | Base (e.g., NaH), Solvent (e.g., THF) or Catalyst-free in water |

| Alkoxide | Sodium Methoxide | 2-Alkoxypyridine derivative | Heat, Solvent (e.g., Methanol) |

| Cyanide | Potassium Cyanide | 2-Cyanopyridine derivative | High Temperature, Polar aprotic solvent (e.g., DMSO) |

Magnesium-Halogen Exchange and Subsequent Electrophilic Quenching

A powerful alternative to direct substitution for functionalizing this compound is the magnesium-halogen exchange reaction. This method allows for the formation of a pyridyl Grignard reagent, which can then be trapped with a variety of electrophiles. harvard.eduadichemistry.com The exchange is typically performed at low temperatures using commercially available Grignard reagents like isopropylmagnesium chloride (i-PrMgCl) or its more reactive lithium chloride complex (i-PrMgCl·LiCl), known as a "Turbo-Grignard" reagent. google.comresearchgate.net This technique is particularly valuable for preparing highly functionalized organomagnesium compounds that are intolerant to the conditions of classical Grignard formation using magnesium metal. harvard.eduresearchgate.net

The Br-Mg exchange on a 2-bromopyridine core creates a potent nucleophile at the C-2 position. This intermediate can react with a wide array of electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. This two-step sequence provides access to a diverse range of 2-substituted pyridine derivatives. For example, quenching the Grignard reagent with an aldehyde or ketone yields a secondary or tertiary alcohol, respectively, while reaction with N,N-dimethylformamide (DMF) provides an entry to 2-formylpyridines. researchgate.netgoogle.com This methodology has been successfully applied to substrates like 5-bromo-2-alkoxypyridines, which are close structural analogs of the title compound. google.comepo.org

| Reagent Sequence | Electrophile | Product Structure | Product Class |

| 1. i-PrMgCl·LiCl2. Electrophile | Benzaldehyde | Secondary Alcohol | |

| 1. i-PrMgCl·LiCl2. Electrophile | Acetone | Tertiary Alcohol | |

| 1. i-PrMgCl·LiCl2. Electrophile | N,N-Dimethylformamide (DMF) | Aldehyde | |

| 1. i-PrMgCl·LiCl2. Electrophile | Allyl bromide | Allylated Pyridine |

Functionalization of the Pyridylmethoxy Side Chain

Reactions at the Methylene (B1212753) Bridge

The methylene (-CH₂-) bridge in the pyridylmethoxy side chain is positioned between two activating groups: an ether oxygen and a pyridine ring. The protons on this carbon are consequently acidic and can be removed by a strong, non-nucleophilic base, such as n-butyllithium (n-BuLi), to generate a carbanion. This lithiated intermediate is a potent nucleophile, enabling the introduction of various substituents at the methylene position through reaction with electrophiles. nih.govlu.se

This strategy allows for the elaboration of the side chain, creating more complex structures. For instance, the generated carbanion can be alkylated with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) or react with carbonyl compounds to form new alcohols. nih.gov This approach provides a synthetic handle that is orthogonal to the reactivity of the 2-bromopyridine ring, allowing for sequential and selective functionalization of the molecule.

| Reagent Sequence | Electrophile | Product Class |

| 1. n-BuLi2. Electrophile | Methyl Iodide | Methylated side chain |

| 1. n-BuLi2. Electrophile | Benzyl Bromide | Benzylated side chain |

| 1. n-BuLi2. Electrophile | Cyclohexanone | Tertiary alcohol on side chain |

| 1. n-BuLi2. Electrophile | Trimethylsilyl chloride | Silylated side chain |

Oxidative and Reductive Transformations of Pyridine Rings

Both pyridine rings in this compound can undergo oxidative and reductive transformations, offering pathways to modify their electronic properties and structure.

Oxidative Transformations: A common oxidative reaction for pyridines is N-oxidation, which converts the nitrogen atom to a pyridine N-oxide. This transformation is typically achieved using peroxy acids, with meta-chloroperoxybenzoic acid (m-CPBA) being a widely used reagent. arkat-usa.orgchemtube3d.comacs.org The N-O bond in the resulting N-oxide is dipolar and alters the reactivity of the pyridine ring, making it more susceptible to both electrophilic and nucleophilic attack at different positions. chemtube3d.com N-oxidation of one or both nitrogen atoms in the title compound would yield novel derivatives with distinct chemical properties. researchgate.net

Reductive Transformations: The pyridine rings can be reduced to their corresponding saturated piperidine (B6355638) rings via catalytic hydrogenation. researchgate.net This transformation dramatically changes the geometry and basicity of the heterocyclic core. Common catalysts for this reduction include platinum(IV) oxide (PtO₂, Adams' catalyst) and palladium on carbon (Pd/C), typically under an atmosphere of hydrogen gas. asianpubs.orgmasterorganicchemistry.com The reaction is often conducted in a protic solvent, such as acetic acid, which protonates the pyridine nitrogen and facilitates the reduction. asianpubs.orgasianpubs.org Depending on the catalyst and conditions, it may be possible to selectively reduce one of the two pyridine rings, although achieving high selectivity can be challenging. asianpubs.org

| Transformation | Reagent(s) | Product Feature |

| Oxidation | m-Chloroperoxybenzoic acid (m-CPBA) | Formation of Pyridine N-oxide(s) |

| Reduction | H₂, Platinum(IV) oxide (PtO₂) in Acetic Acid | Saturation of Pyridine ring(s) to Piperidine(s) |

| Reduction | H₂, Palladium on Carbon (Pd/C) | Saturation of Pyridine ring(s) to Piperidine(s) |

Strategic Utility of 2 Bromo 5 Pyridin 2 Ylmethoxy Pyridine in Complex Molecular Architectures

As a Versatile Building Block for Multicyclic and Polyheterocyclic Systems

The synthetic value of 2-Bromo-5-(pyridin-2-ylmethoxy)pyridine lies in the strategic placement of the bromine atom at the 2-position of the pyridine (B92270) ring. This position is highly amenable to a variety of palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis. researchgate.netacs.orgrsc.orgnih.gov These reactions allow for the facile introduction of new carbon-carbon and carbon-heteroatom bonds, enabling the elaboration of the pyridine core into more complex structures.

A significant application of this building block is in the synthesis of fused heterocyclic systems. For instance, it has been utilized as a key intermediate in the preparation of novel stearoyl-CoA desaturase (SCD) inhibitors. In these syntheses, the bromo-substituent serves as a handle for the construction of a larger, fused ring system, ultimately leading to potent and selective enzyme inhibitors. The general synthetic approach often involves an initial cross-coupling reaction at the bromo-position, followed by further cyclization reactions to yield the final polyheterocyclic scaffold.

The table below summarizes representative transformations of the 2-bromo group in pyridine systems, illustrating the synthetic potential of this compound.

| Reaction Type | Coupling Partner | Catalyst System (Typical) | Resulting Bond |

| Suzuki Coupling | Arylboronic acid | Pd(PPh₃)₄ / Base | C-C (Aryl) |

| Stille Coupling | Organostannane | Pd(PPh₃)₄ | C-C (Alkyl/Aryl) |

| Buchwald-Hartwig | Amine | Pd₂(dba)₃ / Ligand / Base | C-N |

| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂ / CuI / Base | C-C (Alkynyl) |

| Carbonylative | Carbon monoxide | Palladium/Ligand | C-C (Carbonyl) |

Integration into Scaffolds for Advanced Organic Materials

While direct applications of this compound in advanced organic materials are not yet widely reported, its structural motifs suggest significant potential in this area. Pyridine-based derivatives are increasingly being investigated for their utility in organic electronics, particularly in the development of organic light-emitting diodes (OLEDs). mdpi.comasianpubs.orgresearchgate.net The electron-deficient nature of the pyridine ring can facilitate electron transport, a crucial property for efficient OLEDs.

The structure of this compound offers several avenues for its incorporation into larger, conjugated systems suitable for organic materials. The bromo-substituent can be leveraged through cross-coupling reactions to attach chromophoric or electronically active moieties. For example, coupling with pyrene (B120774) or fluorene (B118485) derivatives could lead to novel blue-emitting materials. researchgate.netnih.gov The flexible pyridylmethoxy side chain could also be modified to fine-tune the solubility, morphology, and intermolecular interactions of the final material, all of which are critical factors for device performance.

The potential for this building block in the field of organic materials is summarized in the following table:

| Potential Application | Key Structural Feature | Rationale |

| Organic Light-Emitting Diodes (OLEDs) | Pyridine core | Electron-transporting properties |

| Organic Photovoltaics (OPVs) | Donor-acceptor structures | Can be functionalized to create donor or acceptor units |

| Sensors | Pyridyl nitrogen | Potential for metal ion coordination and sensing |

Role in the Synthesis of Ligands and Coordination Compounds

The presence of two pyridine rings in this compound makes it an attractive precursor for the synthesis of bidentate and polydentate ligands. The nitrogen atoms of the pyridine rings can act as Lewis bases, coordinating to a wide variety of metal centers. rsc.orgnih.govijsred.commdpi.comjscimedcentral.com The ether linkage provides a degree of conformational flexibility, which can be advantageous in achieving specific coordination geometries.

While the bromo-substituent can be retained to modulate the electronic properties of the resulting ligand, it is more commonly envisioned as a reactive site for further elaboration. For example, displacement of the bromine through cross-coupling reactions can introduce additional coordinating groups, leading to the formation of tridentate or even higher-denticity ligands. These more complex ligands can then be used to form stable coordination compounds with a range of transition metals.

| Ligand Type | Synthetic Strategy | Potential Metal Ions | Potential Applications |

| Bidentate (N,N) | Direct use of the molecule | Ru(II), Fe(II), Cu(I) | Photophysics, Catalysis |

| Tridentate | Cross-coupling to add a third donor | Pd(II), Pt(II), Ni(II) | Catalysis, Materials |

| Polydentate | Elaboration of the core structure | Lanthanides, Actinides | Separation Science, Bio-imaging |

Derivatization for Exploring Structure-Activity Relationships in Chemical Biology

In the realm of medicinal chemistry and chemical biology, the systematic modification of a lead compound is crucial for understanding its structure-activity relationships (SAR). The this compound scaffold is exceptionally well-suited for such studies. The reactive bromo-group allows for the introduction of a diverse array of substituents at a specific vector on the molecule.

This has been demonstrated in the development of inhibitors for various enzymes, where this compound serves as a key intermediate. For example, in the synthesis of compounds for ophthalmic compositions, the bromo-substituent is replaced by a variety of amine-containing groups through Buchwald-Hartwig amination. By systematically varying the nature of the introduced amine, researchers can probe the steric and electronic requirements of the enzyme's active site, leading to the identification of more potent and selective inhibitors.

The ability to readily generate a library of analogues from a common intermediate greatly accelerates the drug discovery process. The following table illustrates how the derivatization of the 2-bromo position can be used to explore SAR.

| Position of Derivatization | Reaction Type | Rationale for SAR Studies |

| 2-position (via bromine) | Suzuki Coupling | Explore the effect of aryl and heteroaryl substituents on binding affinity. |

| 2-position (via bromine) | Buchwald-Hartwig Amination | Investigate the role of hydrogen bonding and electrostatic interactions. |

| 2-position (via bromine) | Sonogashira Coupling | Probe the impact of linear, rigid groups on biological activity. |

| Pyridylmethoxy side chain | Modification of the pyridine | Alter the conformational preferences and solubility of the molecule. |

Computational and Theoretical Investigations of 2 Bromo 5 Pyridin 2 Ylmethoxy Pyridine

Quantum Chemical Studies (Density Functional Theory - DFT)

Density Functional Theory serves as a powerful tool for investigating the structural and electronic characteristics of 2-Bromo-5-(pyridin-2-ylmethoxy)pyridine. Calculations, often performed using the B3LYP functional with a 6-311++G(d,p) basis set, form the foundation for analyzing its molecular orbitals, electrostatic potential, and bonding nature.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Electronic Properties.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical reactivity and kinetic stability of a molecule. The energy difference between these orbitals, known as the HOMO-LUMO energy gap, is a critical parameter for determining molecular reactivity; a smaller gap suggests higher reactivity.

For this compound, the HOMO is predominantly localized on the bromopyridine ring, while the LUMO is spread across the pyridyl moiety. This distribution indicates that the bromopyridine ring acts as the primary electron-donating part of the molecule, whereas the pyridyl ring is the electron-accepting region.

The energies of these orbitals allow for the calculation of various global reactivity descriptors. These parameters provide a quantitative measure of the molecule's stability and reactivity.

Table 1: Calculated Global Reactivity Descriptors for this compound

| Parameter | Value (eV) | Formula |

| HOMO Energy | -6.44 | EHOMO |

| LUMO Energy | -1.22 | ELUMO |

| Energy Gap (ΔE) | 5.22 | ELUMO - EHOMO |

| Ionization Potential (I) | 6.44 | -EHOMO |

| Electron Affinity (A) | 1.22 | -ELUMO |

| Electronegativity (χ) | 3.83 | (I + A) / 2 |

| Chemical Hardness (η) | 2.61 | (I - A) / 2 |

| Chemical Softness (S) | 0.19 | 1 / (2η) |

| Electrophilicity Index (ω) | 2.80 | χ² / (2η) |

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its sites for electrophilic and nucleophilic attack. The map uses a color scale to represent different potential values on the electron density surface.

In the MEP map of this compound, the most negative potential (indicated by red and yellow colors) is concentrated around the nitrogen atom of the pyridyl ring. This region signifies the most likely site for electrophilic attack due to its high electron density. Conversely, the positive potential (blue color) is located over the hydrogen atoms, particularly those of the methylene (B1212753) bridge, identifying these as potential sites for nucleophilic attack. The bromine atom presents a region of dual electrophilic and nucleophilic character, a phenomenon known as a σ-hole.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the intramolecular charge transfer and hyperconjugative interactions that contribute to the molecule's stability. This analysis examines the delocalization of electron density from filled (donor) Lewis-type orbitals to empty (acceptor) non-Lewis-type orbitals.

Electron Localization Function (ELF) and Localized Orbital Locator (LOL) for Bonding Analysis.

The Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are topological analyses that provide a reliable description of chemical bonding without depending on the choice of wavefunction. These methods map the localization of electron pairs in the molecular space.

For this compound, the ELF and LOL analyses show basins of high localization, corresponding to core, bonding, and non-bonding electron pairs. The area between two bonded atoms shows a high ELF/LOL value, which is characteristic of a covalent bond. For example, the C-C and C-H bonds within the pyridine (B92270) rings exhibit distinct localization basins, confirming their covalent nature. The regions corresponding to the lone pairs on the nitrogen and oxygen atoms are also clearly visualized, appearing as areas of high electron localization, consistent with the NBO analysis.

Conformational Analysis and Molecular Dynamics Simulations

Currently, detailed public-domain studies focusing specifically on the extensive conformational analysis or molecular dynamics simulations of this compound are not widely available. Such studies would be beneficial to understand the molecule's flexibility, particularly the rotational freedom around the ether linkage, and to identify the most stable conformers in different environments.

Prediction of Reaction Pathways and Mechanistic Insights.

Computational studies, particularly through the analysis of MEP and frontier orbitals, provide valuable insights into the molecule's reactive behavior. The MEP map identifies the nitrogen atom of the pyridyl group as the most probable center for electrophilic attack, suggesting its role in coordinating with metal ions or participating in reactions with electrophiles. The distribution of the HOMO on the bromopyridine ring suggests that this part of the molecule would be involved in reactions with electrophiles, potentially leading to substitution reactions. The LUMO's location on the other ring points to its susceptibility to nucleophilic attack. These theoretical predictions are instrumental in designing synthetic pathways and understanding potential reaction mechanisms involving this compound.

Advanced Spectroscopic and Structural Elucidation of 2 Bromo 5 Pyridin 2 Ylmethoxy Pyridine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled technique for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Detailed ¹H and ¹³C NMR Assignments

The ¹H NMR spectrum of 2-bromo-5-(pyridin-2-ylmethoxy)pyridine is expected to exhibit distinct signals corresponding to the protons on both pyridine (B92270) rings and the methylene (B1212753) bridge. The chemical shifts are influenced by the electronic effects of the bromine atom, the ether oxygen, and the nitrogen atoms within the aromatic rings.

The protons of the 2-bromopyridine (B144113) moiety are anticipated to appear in specific regions. The proton at position 6 (H-6) would likely be the most downfield-shifted proton of this ring due to the deshielding effects of the adjacent nitrogen and bromine atoms. The protons at positions 3 and 4 (H-3 and H-4) would resonate at intermediate chemical shifts, with their multiplicity revealing their coupling relationships.

For the pyridin-2-ylmethoxy group, the protons of the pyridine ring would show a characteristic pattern. The proton at position 6' (H-6') is expected to be the most downfield, influenced by the adjacent nitrogen. The remaining protons (H-3', H-4', H-5') would appear at chemical shifts typical for a 2-substituted pyridine. The methylene protons of the ether linkage (-CH₂-) would present as a singlet, integrating to two protons, with a chemical shift influenced by the adjacent oxygen and the pyridin-2-yl group.

The ¹³C NMR spectrum provides complementary information, with each unique carbon atom in the molecule giving rise to a distinct signal. The carbon atom attached to the bromine (C-2) is expected to be significantly shifted due to the halogen's electronegativity. The carbon of the ether linkage (C-5) and the methylene carbon (-CH₂-) will also have characteristic chemical shifts. The remaining carbon atoms of both pyridine rings can be assigned based on their electronic environment and by comparison with data from similar substituted pyridines.

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| 2 | - | ~142 |

| 3 | ~7.3 | ~115 |

| 4 | ~7.8 | ~140 |

| 5 | - | ~155 |

| 6 | ~8.2 | ~112 |

| -CH₂- | ~5.2 | ~70 |

| 2' | - | ~158 |

| 3' | ~7.5 | ~122 |

| 4' | ~7.7 | ~137 |

| 5' | ~7.2 | ~121 |

| 6' | ~8.6 | ~149 |

Application of Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, a suite of two-dimensional NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings within the same spin system. For this compound, COSY would show correlations between adjacent protons on each of the pyridine rings (e.g., H-3 with H-4, and H-3' with H-4', H-4' with H-5', etc.), confirming their scalar coupling pathways.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This is a powerful tool for assigning the carbon signals based on the previously assigned proton spectrum. For instance, the signal for the methylene protons would show a cross-peak with the signal for the methylene carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. HMBC is crucial for establishing the connectivity between different fragments of the molecule. Key correlations would be expected between the methylene protons (-CH₂-) and the carbons of the ether linkage (C-5 and C-2'), confirming the connection between the two pyridine moieties through the methoxy (B1213986) bridge.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing through-space correlations. This is particularly useful for determining the preferred conformation of the molecule. For example, NOESY could reveal spatial proximity between the methylene protons and protons on both pyridine rings, offering insights into the molecule's three-dimensional structure.

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as providing structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a highly accurate measurement of the molecular mass of a compound, which can be used to determine its elemental formula. For this compound (C₁₁H₉BrN₂O), the calculated exact mass of the molecular ion [M]⁺ is approximately 263.9953 u. HRMS analysis would be expected to yield a measured mass very close to this theoretical value, thus confirming the molecular formula. The presence of bromine would be evident from the characteristic isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units ([M]⁺ and [M+2]⁺).

The fragmentation of this compound under mass spectrometry conditions would likely proceed through several key pathways. A primary fragmentation event would be the cleavage of the ether linkage, leading to the formation of ions corresponding to the 2-bromopyridin-5-ol radical cation and the pyridin-2-ylmethyl cation. Further fragmentation of the pyridine rings could also be observed.

| Fragment Ion | Proposed Structure | Predicted m/z |

|---|---|---|

| [M]⁺ | C₁₁H₉BrN₂O⁺ | 263.9953 |

| [M+2]⁺ | C₁₁H₉⁸¹BrN₂O⁺ | 265.9932 |

| Fragment 1 | [C₅H₄BrNO]⁺ | 172.9479 |

| Fragment 2 | [C₆H₆N]⁺ | 92.0500 |

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups and molecular vibrations within a compound. These methods are complementary and offer a detailed fingerprint of the molecule.

Characteristic Vibrational Modes of Pyridine and Ether Linkages

The IR and Raman spectra of this compound would be characterized by vibrational modes associated with the two pyridine rings and the central ether linkage.

Pyridine Ring Vibrations: The pyridine rings will exhibit several characteristic vibrations. C-H stretching vibrations are expected in the region of 3000-3100 cm⁻¹. The C=C and C=N stretching vibrations within the aromatic rings typically appear in the 1400-1600 cm⁻¹ region. Ring breathing modes, which are often strong in Raman spectra, would also be present at lower frequencies.

Ether Linkage Vibrations: The most characteristic vibration of the ether group is the C-O-C asymmetric stretching, which is expected to produce a strong band in the IR spectrum, typically in the range of 1260-1000 cm⁻¹. The symmetric C-O-C stretching mode may also be observed, often more prominent in the Raman spectrum.

C-Br Vibration: The C-Br stretching vibration is expected at lower frequencies, typically in the range of 600-500 cm⁻¹, and can be a useful diagnostic peak.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |

|---|---|---|---|

| Pyridine C-H Stretch | 3000-3100 | Medium | Strong |

| Pyridine C=C, C=N Stretch | 1400-1600 | Strong | Strong |

| C-O-C Asymmetric Stretch | 1260-1000 | Strong | Weak |

| Pyridine Ring Breathing | 990-1050 | Medium | Strong |

| C-Br Stretch | 500-600 | Medium | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

The electronic absorption spectrum of this compound is expected to be characterized by transitions originating from its aromatic pyridine rings. Molecules containing aromatic systems and heteroatoms with lone pairs of electrons, such as the two pyridine rings in this compound, typically exhibit two main types of electronic transitions in the UV-Vis region: π → π* and n → π*.

The π → π* transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. These are generally high-energy transitions resulting in strong absorption bands. For pyridine itself, these transitions are observed in the UV region. The presence of two pyridine rings and substituents (bromo and alkoxy groups) in the target molecule would likely result in absorption maxima (λmax) in the 200-400 nm range.

The n → π* transitions involve the promotion of an electron from a non-bonding orbital (the lone pair on the nitrogen atoms) to a π* antibonding orbital. These transitions are of lower energy and typically result in weaker absorption bands at longer wavelengths compared to π → π* transitions.

Theoretical calculations, such as those using Time-Dependent Density Functional Theory (TD-DFT), could predict the wavelengths of maximum absorption and the corresponding molecular orbitals involved in these electronic transitions. scielo.org.za A hypothetical summary of expected UV-Vis absorption data is presented below.

| Expected Transition | Typical Wavelength Range (nm) | Associated Orbitals | Expected Intensity |

|---|---|---|---|

| π → π | 200 - 300 | HOMO → LUMO+n | High |

| n → π | > 300 | HOMO → LUMO | Low to Medium |

Solid-State Structure Analysis (X-ray Diffraction)

The definitive three-dimensional arrangement of atoms and molecules of this compound in the solid state would be determined by single-crystal X-ray diffraction. While a crystal structure for this specific compound is not publicly available, analysis of related pyridine derivatives allows for a prediction of its likely structural features. The analysis would yield precise bond lengths, bond angles, and torsion angles, defining the conformation of the molecule, including the orientation of the two pyridine rings relative to each other and the central methoxy bridge.

Crystal Packing and Intermolecular Interactions

The crystal packing of this compound would be governed by a network of non-covalent intermolecular interactions. Analysis of similar structures, such as 2-Bromo-5-methylpyridine (B20793), suggests that weak C—H⋯N interactions are a common feature in the crystal packing of pyridine derivatives. researchgate.net Other potential interactions include halogen bonds (C-Br···N), dipole-dipole interactions, and π-π stacking between the aromatic pyridine rings.

Hirshfeld Surface Analysis would be a powerful tool to visualize and quantify these intermolecular contacts. mdpi.comresearchgate.netnih.gov This analysis maps the molecular surface with functions that highlight atoms involved in close contacts.

dnorm Surface : A surface mapped with the normalized contact distance (dnorm) would reveal regions of significant intermolecular interaction. Close contacts, such as hydrogen bonds and halogen bonds, appear as distinct red spots on the dnorm surface.

The table below provides an illustrative example of the percentage contributions of various intermolecular contacts to the total Hirshfeld surface, as might be expected for this compound based on analyses of similar molecules. nih.gov

| Interaction Type | Illustrative Percentage Contribution (%) | Description |

|---|---|---|

| H···H | ~45 | Represents the most abundant, though weaker, van der Waals contacts. |

| N···H / H···N | ~20 | Indicates the presence of C—H···N hydrogen bonds. |

| C···H / H···C | ~18 | Relates to general van der Waals forces and weak C-H···π interactions. |

| Br···H / H···Br | ~8 | Highlights contacts involving the bromine atom. |

| C···C | ~5 | Suggests the presence of π-π stacking interactions between pyridine rings. |

| Others (O···H, Br···N, etc.) | ~4 | Includes other possible polar and halogen bonding interactions. |

This quantitative analysis helps in understanding the hierarchy and relative importance of the forces that direct the supramolecular assembly in the crystal.

Emerging Research Avenues and Future Prospects

Development of Novel Synthetic Methodologies for Related Pyridine (B92270) Ethers

While classical Williamson ether synthesis serves as a primary route to pyridine ethers, the demand for more efficient, selective, and environmentally benign methods is driving innovation. Future synthetic strategies are likely to focus on transition-metal-catalyzed C–O cross-coupling reactions. Methodologies such as Buchwald-Hartwig and Ullmann-type couplings, traditionally used for C–N and C–C bond formation, are being adapted for the synthesis of diaryl and aryl-alkyl ethers. For pyridine-containing substrates, these methods can offer milder reaction conditions and broader functional group tolerance compared to traditional nucleophilic substitution.

Palladium-catalyzed processes, in particular, represent a promising frontier. Research into the direct arylation and alkenylation of pyridine C-H bonds, followed by subsequent functionalization, could provide alternative pathways to complex pyridine ethers. acs.orgnih.govrsc.org For instance, a rhodium-catalyzed C–H bond functionalization/electrocyclization/dehydration cascade has been developed for creating highly substituted pyridine derivatives from simpler precursors like ketoximes and alkynes. nih.gov Such modular approaches could be adapted to build the core structure of 2-Bromo-5-(pyridin-2-ylmethoxy)pyridine with various substituents, bypassing the need for pre-functionalized starting materials. nih.gov

Furthermore, the development of one-pot tandem reactions is a key area of interest. A domino C-O/C-N/C-C bond formation sequence mediated by Ruthenium(II) has been shown to convert 2-bromopyridines into complex heteroarylated 2-pyridones, demonstrating the potential for rapid assembly of complex molecules from simple bromo-pyridine precursors. mdpi.com Applying similar cascade or domino strategies could streamline the synthesis of derivatives of this compound, significantly improving efficiency.

| Synthetic Strategy | Potential Advantage | Relevant Catalyst Systems |

| Palladium-Catalyzed C-O Coupling | High efficiency and selectivity for C-O bond formation. nih.gov | Pd(NIXANTPHOS), Pd(OAc)2 |

| C-H Bond Functionalization | Direct use of unactivated C-H bonds, reducing pre-functionalization steps. acs.orgnih.govidexlab.com | Rhodium, Palladium |

| Domino/Cascade Reactions | Multiple bond formations in a single operation, increasing step economy. mdpi.com | Ruthenium(II) |

Exploration in Catalysis (e.g., as a ligand or precursor for catalytic systems)

The structure of this compound, featuring two nitrogen atoms in a flexible arrangement, makes it an attractive candidate for use as a bidentate ligand in coordination chemistry and catalysis. Bipyridine and terpyridine derivatives are fundamental ligands in transition-metal catalysis, forming stable complexes that are active in a wide range of reactions. mdpi.comalfachemic.com The flexible ether linkage in this compound allows for a variable "bite angle," which can be tuned to influence the geometry and reactivity of a coordinated metal center.

This compound can serve as a precursor to more complex ligand systems. The bromine atom is a key synthetic handle, enabling its use in cross-coupling reactions like Suzuki or Negishi couplings to introduce other functional groups or to create multimetallic catalytic systems. mdpi.comresearchgate.net For example, substitution at the bromine position could be used to attach the ligand to a solid support for heterogeneous catalysis or to introduce chiral moieties for asymmetric catalysis.

Complexes formed from pyridine-based ligands and metals such as Ruthenium, Nickel, and Palladium have shown significant catalytic activity. acs.orgacs.org Ruthenium-bipyridyl complexes are well-known for their applications in photocatalysis, particularly in oxidation reactions. acs.org Nickel complexes featuring substituted bipyridine ligands are effective in cross-electrophile coupling reactions. acs.org The electronic properties of the ligand, influenced by substituents on the pyridine rings, can be used to fine-tune the catalytic performance of the metal center. nih.gov

| Metal Complex | Potential Catalytic Application | Key Feature |

| Ruthenium(II) | Photocatalytic oxidation of thioethers. acs.org | Strong absorption in the visible spectrum. |

| Nickel(II) | Cross-electrophile coupling of aryl halides. acs.org | Tunable redox properties. |

| Palladium(II) | Suzuki and Negishi cross-coupling reactions. mdpi.comresearchgate.net | C-H activation and C-C bond formation. |

Integration into Polymeric or Supramolecular Materials

The ability of pyridine moieties to coordinate with transition metals is a cornerstone of supramolecular chemistry and the design of metal-organic frameworks (MOFs). oup.com this compound can act as a ditopic ligand, bridging metal centers to form extended one-, two-, or three-dimensional networks. rsc.orgrsc.orgresearchgate.net The directionality of the pyridine nitrogen lone pairs, combined with the flexibility of the ether linkage, allows for the self-assembly of complex architectures such as macrocycles, catenanes, and cages. oup.comnih.gov

The bromine atom offers a site for post-synthetic modification within a polymer or MOF structure, allowing for the introduction of new functionalities after the initial framework has been assembled. This could be used to tune the material's properties, such as pore size, surface chemistry, or catalytic activity.

Furthermore, pyridine-containing macrocycles have been shown to self-assemble into higher-order structures like nanotubes. illinois.eduresearchgate.netchemrxiv.org These materials exhibit remarkable mechanical strength and can form lyotropic liquid crystal phases. By incorporating this compound or its derivatives into such macrocyclic precursors, it may be possible to create novel, functional nanotubes and other nanostructured materials with applications in electronics, sensing, or separations.

| Material Type | Construction Principle | Potential Application |

| Metal-Organic Frameworks (MOFs) | Coordination of pyridine nitrogens to metal ions. rsc.orgrsc.orgresearchgate.net | Gas storage, catalysis, separation. |

| Supramolecular Cages/Macrocycles | Self-assembly of ligands and metal complexes. oup.com | Molecular recognition, encapsulation. |

| Organic Nanotubes | Stacking of pyridine-containing macrocycles. nih.govillinois.eduresearchgate.net | High-strength fibers, stimuli-responsive materials. |

Advanced Computational Modeling for Predictive Synthesis and Reactivity

Computational chemistry offers powerful tools for predicting the behavior of molecules and guiding experimental work. For this compound, methods like Density Functional Theory (DFT) can be employed to model its geometric and electronic structure, predict its reactivity in various chemical transformations, and understand the mechanisms of its reactions. nih.govrsc.org For example, computational models can predict the regioselectivity of additions to the pyridine rings or the likelihood of success for a proposed cross-coupling reaction. rsc.orgresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) studies represent another important computational avenue. By creating mathematical models that correlate structural features of a series of related compounds with their observed activity (e.g., catalytic efficiency or biological effect), QSAR can predict the properties of novel, unsynthesized derivatives of this compound. nih.govnih.govacs.orgmdpi.comresearchgate.net This predictive power can significantly accelerate the discovery process by prioritizing the synthesis of the most promising candidates.

These computational approaches can also be used to design new materials. Modeling can help predict how the ligand will interact with different metal ions, suggesting which combinations are most likely to form stable and functional MOFs or supramolecular assemblies. rsc.org By simulating the electronic properties and binding modes of these materials, researchers can rationally design systems with desired catalytic, optical, or electronic properties before committing to extensive laboratory synthesis. nih.gov

| Computational Method | Application Area | Predicted Properties |

| Density Functional Theory (DFT) | Reaction Mechanism & Reactivity | Transition state energies, reaction pathways, electronic structure. nih.govrsc.org |

| Quantitative Structure-Activity Relationship (QSAR) | Drug/Catalyst Design | Biological activity, catalytic efficiency, physical properties. nih.govnih.govmdpi.com |

| Molecular Docking/Dynamics | Supramolecular & Materials Chemistry | Binding modes, interaction energies, structural stability of complexes. nih.gov |

Q & A

Advanced Question

- Polar aprotic solvents : DMF or Cyrene™ stabilize Pd intermediates, enhancing turnover .

- Green solvents : Cyrene™ offers comparable efficiency to DMF while reducing toxicity. Yields of 95% are achievable with 50% GVL .

What spectroscopic techniques are critical for structural confirmation?

Basic Question

- NMR : ¹H/¹³C NMR distinguishes bromine and methoxy groups. For 5-bromo-2-methylpyridine , methyl protons resonate at δ 2.3 ppm, while aromatic protons split into distinct multiplets .

- X-ray crystallography : Resolves substitution patterns, as demonstrated for 2-(5-bromopyridin-3-yl) derivatives .

How can phosphonylation or azidation reactions modify this compound for functional studies?

Advanced Question

- Phosphonylation : Triethyl phosphite reacts with 2-amino-3-bromopyridines to form phosphonate esters, useful in medicinal chemistry .

- Azidation : 2-azidopyridine 1-oxide derivatives are synthesized via NaN₃ substitution, enabling click chemistry applications .

What are common contradictions in reported synthetic methods, and how can they be resolved?

Advanced Question

- Discrepancies in bromination yields : Some studies report 70–80% yields , while others achieve >90% . Differences arise from bromine source (NBS vs. Br₂) and stoichiometry.

- Catalyst deactivation : Pd catalysts may degrade in acidic conditions. Adding TBAI as a stabilizer mitigates this .

How is this compound utilized in medicinal chemistry or materials science?

Basic Question

- Drug intermediates : Used to synthesize imidazo[1,2-a]pyridines with potential antiviral activity .

- Ligand synthesis : Serves as a precursor for bipyridine ligands in catalysis .

What are the safety considerations for handling brominated pyridines?

Basic Question

- Hazard class : Eye/skin irritant (Hazard Statements: H315, H319) .

- Storage : Ambient temperatures in airtight containers prevent decomposition .

How can computational methods predict reactivity or regioselectivity?

Advanced Question

- DFT calculations : Model electron density maps to predict bromine substitution sites .

- Molecular docking : Assess binding affinity of derivatives for target proteins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.